N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Overview
Description
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine is a complex organic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Hydroxy-2-quinolones
Uniqueness
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its fused oxazole and pyrimidine rings make it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,5-dimethyl-N-prop-2-ynyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-5-10-22(11-14-6-8-15(23-4)9-7-14)17-16-18(20-12(2)19-17)24-13(3)21-16/h1,6-9H,10-11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEGONALNLADGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)N(CC#C)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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